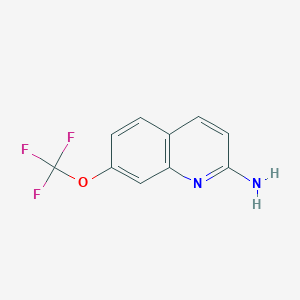

7-(Trifluoromethoxy)quinolin-2-amine

Description

Historical Context and Structural Diversity of Quinoline (B57606) Scaffolds

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. orientjchem.orgnih.gov Its journey began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. iipseries.org Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine, which gave the compound its name. wikipedia.org This historical link to natural products like Cinchona alkaloids foreshadowed the vast biological significance of the quinoline framework. iipseries.orgresearchgate.net

Quinoline and its derivatives represent a class of compounds with immense structural diversity, a property that has been extensively exploited in drug discovery. rsc.orgnih.gov The rigid, planar structure of the quinoline ring can be functionalized at numerous positions, allowing for the creation of vast libraries of compounds with a wide spectrum of pharmacological activities. nih.gov This versatility has cemented quinoline as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. researchgate.netnih.gov Consequently, quinoline derivatives are central to numerous approved drugs with applications including antimalarial (e.g., Chloroquine, Quinine), anticancer, antibacterial, and anti-inflammatory agents. rsc.orgglobalresearchonline.netresearchgate.net The development of various synthetic methodologies, such as the Skraup, Friedländer, and Combes syntheses, has further enabled medicinal chemists to explore this structural diversity, leading to the discovery of novel therapeutic agents. iipseries.org

Significance of Organofluorine Chemistry in Heterocyclic Systems

The strategic incorporation of fluorine into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry. numberanalytics.combeilstein-journals.org Approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of organofluorine chemistry on drug design. numberanalytics.comnih.gov The introduction of fluorine or fluorine-containing groups, such as trifluoromethoxy (-OCF₃), into a heterocyclic system like quinoline can dramatically alter the parent molecule's physicochemical and biological properties. numberanalytics.comresearchgate.net

Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, preventing rapid breakdown of the drug in the body. nih.govmdpi.com Furthermore, fluorinated groups can significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body, including its ability to cross cell membranes. nih.gov The trifluoromethoxy group, in particular, is one of the most lipophilic substituents used in drug design and is often considered a "pseudohalogen" due to its electronic properties. nih.gov It acts as a strong electron-withdrawing group, which can influence the molecule's interactions with biological targets and improve binding affinity. mdpi.com This modulation of electronic properties, stability, and lipophilicity makes fluorinated heterocycles highly valuable in the development of new and more effective therapeutic agents. acs.org

Structural Characteristics of 7-(Trifluoromethoxy)quinolin-2-amine within the Quinoline Class

This compound is a specific derivative of the quinoline scaffold that embodies the principles of both quinoline chemistry and organofluorine chemistry. Its structure is defined by the core quinoline ring system, with two key functional groups at specific positions: an amine (-NH₂) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 7-position.

Below are the detailed chemical properties of this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇F₃N₂O |

| Molecular Weight | 228.17 g/mol |

| CAS Number | 1171441-03-4 |

| InChI Key | FJJXEDHHPALNKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)OC(F)(F)F)N=C(C=C1)N |

Retrosynthetic Analysis for Quinoline Derivatives Bearing Amino and Trifluoromethoxy Substituents

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound, the analysis focuses on disconnecting the quinoline core and considering the strategic placement of the amino and trifluoromethoxy substituents.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Pyridine Ring. This approach, characteristic of strategies like the Friedländer or Combes synthesis, involves breaking the bonds forming the pyridine portion of the quinoline system. The most logical disconnections are at the C2-N1 and C3-C4 bonds. This pathway leads back to a pre-functionalized aniline (B41778), specifically 3-(trifluoromethoxy)aniline (B52521) , and a three-carbon synthon that will form C2, C3, and C4 of the quinoline ring along with the C2-amino group. This is often the most direct and convergent approach, as the trifluoromethoxy group is carried through the synthesis on a simple benzene-derived precursor.

Pathway B: Late-Stage Functionalization. In this alternative strategy, the quinoline core is synthesized first, followed by the introduction of one or both of the substituents. For instance, one might construct a 7-hydroxyquinolin-2-amine and then introduce the trifluoromethyl group via a trifluoromethoxylation reaction. Conversely, a 2-chloro-7-(trifluoromethoxy)quinoline could be synthesized and subsequently aminated at the C2 position. While feasible, this pathway can be more complex due to challenges with regioselectivity and the harsh conditions often required for late-stage functionalization.

Given the stability and directing effects of the trifluoromethoxy group, Pathway A, which utilizes a pre-functionalized aniline, is generally considered the more robust and efficient strategy for constructing the target molecule.

Established Cyclization Reactions for Quinoline Core Formation Applicable to 2-Aminoquinolines

The formation of the quinoline scaffold is the cornerstone of the synthesis. Several classical named reactions are available for this purpose, each with its own set of advantages and limitations regarding the synthesis of 2-aminoquinolines.

Friedländer, Pfitzinger, and Other Annulation Strategies for Quinoline Scaffolds

Annulation strategies that involve the condensation of pre-functionalized precursors are generally more suited for the synthesis of substituted 2-aminoquinolines.

Friedländer Annulation: The Friedländer synthesis is a versatile and direct method for quinoline formation, involving the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.orgjk-sci.comalfa-chemistry.com The primary limitation can be the availability of the required substituted 2-aminobenzaldehyde or ketone precursors. nih.gov

To apply this to the synthesis of this compound, one could theoretically react 2-amino-4-(trifluoromethoxy)benzaldehyde with a reagent like aminoacetonitrile or a derivative that can provide the C2 carbon and the amino group. A more common and effective variation for synthesizing 2-aminoquinolines involves the reaction of a 2-aminobenzonitrile with a ketone. This approach, while not a classic Friedländer reaction, follows a similar condensation-cyclization logic and has proven effective.

Pfitzinger Reaction: The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) synthesizes quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of isatin to form a keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the quinoline ring. wikipedia.org While a powerful tool for accessing 4-carboxyquinolines, its direct application for synthesizing 2-aminoquinolines is not apparent and would require substantial modification of the starting materials or reaction pathway. ijsr.net

Other Annulation Strategies: Modern organic synthesis has introduced a variety of other powerful annulation methods. These include:

Metal-Catalyzed Cyclizations: Transition metal-catalyzed reactions, such as those involving palladium, copper, or cobalt, can facilitate the construction of the quinoline ring through C-H activation and annulation processes. mdpi.comorganic-chemistry.org For example, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines has been used to provide 4-trifluoromethyl quinolines. organic-chemistry.org

[4+2] Annulation Reactions: These strategies involve the reaction of a four-atom component with a two-atom component to form the six-membered pyridine ring of the quinoline system. mdpi.com This approach offers good regioselectivity and is often used with readily available starting materials. mdpi.com

Catalyst-Free Condensations: In some cases, highly activated substrates can undergo cyclization without the need for a catalyst. For example, the reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group has been shown to produce 7-aminoquinolines with high selectivity. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group facilitates the reaction. nih.gov

Interactive Table: Comparison of Quinoline Synthesis Methods

| Reaction Name | Typical Starting Materials | Typical Product | Applicability to 2-Aminoquinolines |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline (B1666331) | Low, requires significant modification. |

| Friedländer | 2-Aminobenzaldehyde/ketone, Active Methylene Compound | Substituted Quinoline | High, especially variations using 2-aminobenzonitriles. |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Very Low, not a direct route. |

| Modern Annulation | Varies (e.g., Anilines, Alkynes) | Functionalized Quinoline | High, many modern methods are designed for versatility. |

Strategies for the Introduction of Trifluoromethoxy Functionality at C-7

Direct Trifluoromethoxylation Methods

Direct trifluoromethoxylation involves converting a functional group at the C-7 position of the quinoline ring, such as a hydroxyl or halide, into a trifluoromethoxy group. This approach can be challenging due to the need for specialized and often harsh reagents. Methods for direct trifluoromethoxylation of heteroaromatic systems are an active area of research and can involve reagents like CF₃SO₂Cl under photocatalysis or other radical-based approaches. However, these methods can suffer from issues with regioselectivity and functional group compatibility, making them less ideal for complex molecules.

Synthesis from Pre-functionalized Trifluoromethoxy-Substituted Precursors

A more reliable and widely used strategy involves starting the synthesis with a benzene derivative that already bears the trifluoromethoxy group. For the synthesis of this compound, the ideal starting material is 3-(trifluoromethoxy)aniline . This compound positions the -OCF₃ group to become the C-7 substituent on the final quinoline product.

This pre-functionalized precursor can then be elaborated using one of the annulation strategies described previously. For example, 3-(trifluoromethoxy)aniline can be used in a Combes-type reaction with a β-diketone to generate the corresponding quinoline. The Combes reaction is particularly suitable for this approach, as it directly utilizes anilines and 1,3-dicarbonyl compounds to build the quinoline core. This method offers excellent control over the position of the trifluoromethoxy group, avoiding potential side reactions and regioselectivity issues associated with direct, late-stage functionalization. Studies have shown that trifluoromethoxy-substituted anilines are effective substrates in various metal-catalyzed and cyclization reactions. nih.govsioc.ac.cn

Synthetic Methodologies for this compound

The synthesis of substituted quinolines is a cornerstone of medicinal and materials chemistry. The compound this compound incorporates two key functional groups onto the quinoline scaffold: a trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, and an amino group, which is a versatile handle for further chemical modification. The introduction of the amino group at the C-2 position is a critical step that can be achieved through various synthetic strategies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

7-(trifluoromethoxy)quinolin-2-amine |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-7-3-1-6-2-4-9(14)15-8(6)5-7/h1-5H,(H2,14,15) |

InChI Key |

OVXRQAKVBYZWRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)OC(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 7 Trifluoromethoxy Quinolin 2 Amine

Intrinsic Reactivity of the Quinoline (B57606) Heterocycle

The quinoline nucleus possesses a unique reactivity profile, with the pyridine (B92270) ring being susceptible to nucleophilic attack and the benzene (B151609) ring being more disposed to electrophilic substitution. The precise nature and position of substituents can either enhance or diminish these inherent tendencies.

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the benzene ring, favoring positions 5 and 8, as the pyridine ring is deactivated by the electronegative nitrogen atom. In the case of 7-(trifluoromethoxy)quinolin-2-amine, the outcome of EAS is dictated by the combined electronic effects of the 2-amino and 7-trifluoromethoxy groups.

| Position | Influence of 2-Amino Group | Influence of 7-Trifluoromethoxy Group | Predicted EAS Outcome |

| C3 | Activating (ortho) | Minor | Possible, but less favored |

| C4 | Deactivating (meta) | Minor | Unlikely |

| C5 | Activating (para) | Deactivating (meta) | Most Favored |

| C6 | Deactivating (meta) | Deactivating (ortho) | Unlikely |

| C8 | Deactivating | Deactivating (para) | Unlikely |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

The pyridine ring of quinoline is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In this compound, the C2 position is already substituted with an amino group. While this group can be a leaving group under certain conditions (e.g., via diazotization), direct nucleophilic aromatic substitution (SNAr) of a hydride at other positions is generally difficult without an activating group or a pre-installed leaving group.

For a nucleophilic substitution to occur on the quinoline core of this molecule, it would typically require a leaving group, such as a halogen, to be present. For instance, in related heptafluoroquinolines, nucleophilic attack by sulfur nucleophiles preferentially occurs at the C4 position. rsc.org The presence of the electron-withdrawing 7-trifluoromethoxy group would further activate the entire quinoline nucleus towards nucleophilic attack, particularly on the pyridine ring. If a suitable leaving group were present at the C4 position, it would be highly susceptible to displacement by nucleophiles.

Reactivity of the 2-Amino Group

The 2-amino group in this compound is a key site for a variety of chemical transformations, allowing for the further functionalization of the molecule.

The primary amino group at the C2 position is nucleophilic and readily undergoes reactions with electrophiles.

Acylation: The 2-amino group can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue that requires careful control of reaction conditions. Reductive amination provides a more controlled method for mono-alkylation.

Arylation: N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. This allows for the synthesis of 2-(arylamino)quinoline derivatives.

The 2-amino group, with its nucleophilic nitrogen and adjacent endocyclic nitrogen, is a versatile handle for constructing fused heterocyclic systems. wikipedia.org

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These intermediates can then undergo further reactions. For example, condensation with β-ketoesters can lead to the formation of fused pyrimidine (B1678525) rings in reactions analogous to the Combes quinoline synthesis.

Heterocycle Annulation: Annulation reactions involve the formation of a new ring fused to the existing quinoline structure. The 2-amino group is particularly well-suited for this. For instance, it can serve as a binucleophile in reactions with 1,3-dielectrophiles to build a new six-membered ring. A notable example is the copper-catalyzed annulation of 2-aminoquinoline (B145021) with electrophilic benzannulated heterocycles, such as 3-nitroindoles, to generate complex polyring-fused systems like indolo-imidazo[1,2-a]quinolines. acs.org This type of reaction involves the 2-amino group and the quinoline ring nitrogen (N1) acting in concert to form a new imidazole (B134444) ring.

| Reagent Type | Reaction | Product Type |

| 3-Nitroindole | Copper-Catalyzed Annulation | Indolo-imidazo[1,2-a]quinoline |

| β-Ketoester | Condensation/Cyclization | Pyrido[1,2-a]pyrimidinone derivative |

| 1,3-Diketone | Condensation/Cyclization | Pyrido[1,2-a]pyrimidine derivative |

This table provides examples of heterocycle annulation reactions involving the 2-aminoquinoline scaffold.

Influence of the 7-Trifluoromethoxy Group on Electronic Properties and Reaction Pathways

The 7-trifluoromethoxy (-OCF₃) group is a unique substituent that significantly modulates the electronic landscape of the quinoline ring, thereby influencing its reactivity. mdpi.com

The -OCF₃ group is strongly electron-withdrawing through induction (-I effect) due to the three highly electronegative fluorine atoms. This effect is dominant and deactivates the aromatic ring to which it is attached, making electrophilic substitution more difficult. This deactivation is more pronounced than that of a trifluoromethyl (-CF₃) group. mdpi.com At the same time, the oxygen atom possesses lone pairs that can be donated into the aromatic system via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions relative to the substituent. However, the strong -I effect generally outweighs the +R effect.

In this compound, the -OCF₃ group at position 7 will:

Decrease Basicity: The strong electron-withdrawing nature of the -OCF₃ group reduces the electron density on the quinoline ring system, including the nitrogen atom at position 1. This leads to a decrease in the basicity of the quinoline nitrogen compared to an unsubstituted quinoline.

Deactivate the Benzene Ring: The benzene portion of the quinoline is significantly deactivated towards electrophilic attack. This reinforces the directing effect of the 2-amino group towards the C5 position, as this position is least affected by the deactivating inductive pull of the 7-OCF₃ group.

Activate Towards Nucleophilic Attack: By withdrawing electron density, the -OCF₃ group makes the entire quinoline heterocycle more electrophilic and thus more susceptible to nucleophilic attack, should a suitable leaving group be present on the ring.

Modify Reaction Pathways: The electronic pull of the -OCF₃ group can alter the stability of reaction intermediates. For example, in EAS, it would destabilize any cationic intermediates (arenium ions) where the positive charge is located near position 7 (i.e., attack at C6 or C8), making these pathways less favorable.

The combination of the strongly electron-donating 2-amino group and the strongly electron-withdrawing 7-trifluoromethoxy group creates a "push-pull" system. This electronic arrangement can enhance certain properties of the molecule but also creates a highly polarized system that dictates the regiochemical outcome of chemical transformations.

Stability and Degradation Characteristics in Various Chemical Environments

The stability of this compound is determined by the interplay of its three core components: the quinoline ring system, the 2-amino group, and the 7-trifluoromethoxy substituent. While specific experimental degradation studies on this particular molecule are not extensively documented in publicly available literature, its stability profile can be inferred from the known chemical behavior of its constituent functional groups and related compounds.

Stability in Acidic Environments: In acidic conditions, the basic nitrogen atoms of the quinoline ring and the 2-amino group are expected to be protonated. This protonation increases the compound's solubility in aqueous acidic media. The 4-aminoquinoline (B48711) class of compounds, for example, are known to accumulate in acidic cellular compartments due to this property. asm.orgnih.gov While protonation alters the electronic properties, the fundamental covalent structure of this compound is anticipated to remain stable, with no significant degradation expected under moderately acidic conditions.

Stability in Basic Environments: The compound is expected to be largely stable in basic environments. The amino group will exist in its neutral, deprotonated form. The trifluoromethoxy group is generally resistant to nucleophilic attack and hydrolysis under basic conditions, a characteristic that contributes to its utility in medicinal chemistry. acs.org The aromatic quinoline ring is also typically resilient to degradation by bases, except under harsh conditions.

Oxidative Degradation: Advanced oxidation processes can lead to the degradation of the quinoline nucleus. dtu.dkresearchgate.net Studies on the biodegradation of quinoline show that degradation pathways are often initiated by oxidation, typically through hydroxylation of the ring system. researchgate.netoup.comnih.gov Common initial steps involve the formation of 2-hydroxyquinoline (B72897) (a quinolinone) from quinoline. oup.comnih.gov Following this, further oxidation can lead to ring-opening and subsequent degradation through pathways such as the 8-hydroxycoumarin (B196171) or anthranilate pathways. nih.govnih.gov For this compound, any oxidative degradation would likely target the electron-rich quinoline ring rather than the highly stable trifluoromethoxy group.

Photolytic Stability: Aromatic compounds containing trifluoromethyl or trifluoromethoxy groups often exhibit enhanced photostability. beilstein-journals.org Research on fluorinated pesticides has shown that heteroaromatic trifluoromethyl groups are particularly stable under photolysis conditions. nih.gov Therefore, this compound is predicted to have a high degree of stability when exposed to light.

The following table summarizes the expected stability and degradation characteristics of this compound in various chemical environments, based on the properties of related chemical structures.

Table 1: Predicted Stability of this compound

| Chemical Environment | Expected Stability | Probable Transformation/Degradation Pathway |

|---|---|---|

| Aqueous (Neutral pH) | High | Minimal degradation expected. |

| Acidic (e.g., dil. HCl) | High | Protonation of the quinoline and amino nitrogen atoms. No significant covalent bond cleavage expected under mild conditions. |

| Basic (e.g., dil. NaOH) | High | Deprotonation of the protonated form. The trifluoromethoxy group is expected to be stable against hydrolysis. |

| Oxidative (e.g., H₂O₂) | Moderate to Low | Degradation is likely initiated by oxidation/hydroxylation of the quinoline ring, potentially leading to ring-opened products. The -OCF₃ group is expected to be highly resistant. |

| Photolytic (UV/Visible Light) | High | The trifluoromethoxy group is known to confer significant photostability to aromatic systems. |

Computational and Theoretical Investigations of 7 Trifluoromethoxy Quinolin 2 Amine

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic characteristics of molecules. These calculations provide a static, ground-state picture of the electron distribution and orbital energies, which are fundamental to understanding molecular stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. rsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net For 7-(Trifluoromethoxy)quinolin-2-amine, the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃) significantly influence the electron density distribution across the quinoline (B57606) scaffold. nih.gov DFT calculations would likely show the HOMO localized primarily around the electron-rich amino group and the quinoline ring's π-system, while the LUMO would be concentrated near the electron-deficient trifluoromethoxy group and the heterocyclic ring. nih.gov This separation facilitates intramolecular charge transfer (ICT), a property relevant in designing fluorescent probes. nih.gov

Table 1: Illustrative FMO Data for a Substituted Quinoline Derivative This table presents representative data typical for a molecule like this compound, calculated using DFT methods, to illustrate the expected values.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. pku.edu.cn |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. pku.edu.cn |

| Energy Gap (ΔE) | 4.6 eV | ELUMO - EHOMO; indicates chemical stability and reactivity. rsc.org |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive behavior. uni-muenchen.delibretexts.org It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. readthedocs.io In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the trifluoromethoxy group due to the presence of lone pairs of electrons. The amino group would also contribute to a region of high electron density. These are the primary sites for protonation and interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the amino group and potentially near the highly electronegative fluorine atoms, indicating these areas are electron-deficient.

This visual information is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants. ufms.br

Derived from DFT calculations, global and local chemical reactivity indices provide quantitative measures of a molecule's reactivity. ijopaar.comchemrxiv.org These descriptors help to classify and predict the chemical behavior of compounds. researchgate.net

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated using the ionization potential and electron affinity. A higher electrophilicity index indicates a better electron acceptor.

Nucleophilicity (N): Describes the electron-donating capability of a molecule. rsc.org

Table 2: Illustrative Global Reactivity Descriptors This table provides example values for global reactivity indices for a molecule like this compound, based on typical DFT calculation results.

| Descriptor | Illustrative Value | Formula |

| Chemical Hardness (η) | 2.3 eV | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | -3.5 eV | (EHOMO + ELUMO) / 2 |

| Electronegativity (χ) | 3.5 eV | -μ |

| Electrophilicity Index (ω) | 2.66 eV | μ² / (2η) |

Local Reactivity Descriptors: These indices, such as Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This allows for a more detailed prediction of regioselectivity in chemical reactions.

Molecular Modeling and Simulation Techniques

While quantum chemical methods provide insight into the static electronic properties of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. The trifluoromethoxy group in this compound is not rigidly fixed and can rotate. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule to identify the most stable, low-energy conformations. semanticscholar.org

By calculating the energy for each conformation, a potential energy surface (PES) map can be generated. The minima on this surface correspond to stable conformers, while the peaks represent transition states between them. This analysis would reveal the preferred orientation of the -OCF₃ group relative to the quinoline plane, which can be crucial for its interaction with a biological target. Studies on similar trifluoromethoxy-substituted compounds have shown that there is often a delicate balance between different conformers. semanticscholar.org

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements, vibrations, and interactions with its environment (such as a solvent or a protein binding site). arabjchem.orgmdpi.com

For this compound, an MD simulation could be used to:

Assess the structural stability of different conformers in an aqueous environment.

Analyze the flexibility of the molecule by calculating the root-mean-square fluctuation (RMSF) of its atoms.

Study the hydrogen bonding patterns between the molecule and surrounding water molecules. arabjchem.org

Simulate its binding to a biological target, providing insights into the stability of the protein-ligand complex. nih.govtandfonline.com

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, C-H···F Interactions)

Computational studies are crucial for elucidating the noncovalent intermolecular interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These weak interactions, though individually modest in strength, collectively determine the solid-state structure and can influence physical properties.

π-π Stacking: The planar aromatic quinoline ring system is susceptible to π-π stacking interactions. researchgate.netnih.gov These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. Computational analyses of similar quinoline derivatives often reveal face-to-face or offset π-π stacking arrangements in the crystal structure, with typical centroid-centroid distances around 3.4 to 3.6 Å. researchgate.netresearchgate.net These stacking interactions are a major driving force in the packing of flat aromatic molecules and are critical for the stability of the resulting crystalline solid. rsc.org

C-H···F Interactions: The trifluoromethoxy group provides opportunities for weak C(sp²)-H···F-C(sp³) hydrogen bonds, where a hydrogen atom from an aromatic C-H bond on one molecule interacts with a fluorine atom on a neighboring molecule. nih.govresearchgate.net Quantum chemical calculations, such as those using the PIXEL method, can quantify the energetic contributions of these interactions, separating them into coulombic, polarization, dispersion, and repulsion terms. researchgate.net Studies on other trifluoromethyl-substituted compounds have shown that these C-H···F bonds, along with C-H···π interactions, play a cooperative role in stabilizing the crystal packing in the absence of stronger hydrogen bonds. researchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can aid in structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of computational chemistry. idc-online.comliverpool.ac.uk The process typically involves optimizing the molecular geometry and then performing a Gauge-Including Atomic Orbital (GIAO) calculation to determine the isotropic shielding constants. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

For this compound, DFT calculations would be expected to predict the chemical shifts for the aromatic protons and carbons of the quinoline ring system, as well as the signal for the amine protons. The accuracy of these predictions is highly dependent on the chosen functional and basis set. idc-online.comnih.gov Predicting ¹⁹F chemical shifts can be particularly challenging, but scaling factors derived from curated datasets of fluorinated aromatic compounds can significantly improve the accuracy, often achieving a mean absolute deviation of less than 3 ppm. nih.gov Computational studies on similar fluorinated molecules show that the chemical shift is sensitive to the local electronic environment and molecular conformation. nih.gov

Illustrative Data for Predicted NMR Shifts (Note: The following table is a hypothetical illustration based on typical computational accuracy for similar compounds, as specific published data for this compound is not available.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Amine) | 5.0 - 6.5 |

| ¹H (Aromatic) | 6.8 - 8.0 |

| ¹³C (Aromatic) | 110 - 150 |

| ¹⁹F (CF₃O) | -55 - -65 |

IR Vibrational Modes: Theoretical vibrational analysis can predict the frequencies and intensities of infrared (IR) absorption bands. dtic.mil Following geometry optimization, the calculation of second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. researchgate.netredalyc.org These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net

For this compound, key predicted vibrational modes would include:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. dtic.mil

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. redalyc.org

C=C and C=N Stretching: Vibrations of the quinoline ring skeleton would appear in the 1400-1650 cm⁻¹ region.

C-F Stretching: The strong C-F stretching modes of the trifluoromethoxy group are predicted to be in the 1000-1300 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ group is typically observed around 1600 cm⁻¹. dtic.mil

Illustrative Data for Predicted IR Frequencies (Note: This table is a hypothetical illustration based on characteristic frequencies for the functional groups present, as specific published data for this compound is not available.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| C-H Aromatic Stretch | 3050 - 3100 |

| N-H Scissoring | ~1620 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1300 |

Structure-Reactivity Relationship (SRR) Studies using Computational Data

Computational data provides quantitative descriptors that are essential for developing structure-reactivity relationships (SRR). These studies aim to correlate the molecular structure and electronic properties of a compound with its chemical reactivity or biological activity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For 7-aminoquinoline (B1265446) derivatives, computational studies have shown that the HOMO is often localized on the electron-donating amino group, while the LUMO is concentrated near electron-withdrawing groups like trifluoromethyl or trifluoromethoxy substituents. nih.gov This spatial separation of FMOs is characteristic of molecules with strong intramolecular charge-transfer (ICT) character. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. arkat-usa.org For this compound, the ESP map would likely show a negative potential around the quinoline nitrogen and the oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. A positive potential would be expected around the amine hydrogens. Such maps are invaluable in predicting how the molecule will interact with other molecules, such as biological receptors or other reagents. osti.gov

Quantitative Structure-Activity Relationship (QSAR): In the context of drug design, computational descriptors can be used to build QSAR models. researchgate.net For quinoline derivatives, which are known to act as inhibitors for various enzymes, properties like molecular shape, electrostatic fields (as used in Comparative Molecular Field Analysis, CoMFA), and lipophilicity can be correlated with biological activity. researchgate.netmdpi.com For instance, the presence and position of substituents like the trifluoromethoxy and amine groups significantly alter the electronic and steric properties of the quinoline core. mdpi.com Computational docking studies can further elucidate structure-reactivity relationships by modeling the binding interactions between the quinoline derivative and a protein's active site, revealing the importance of features like hydrogen bonding and π-π stacking for binding affinity. osti.gov

Advanced Spectroscopic and Analytical Characterization of 7 Trifluoromethoxy Quinolin 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be unequivocally determined, confirming the identity and purity of the compound. nih.gov

For 7-(Trifluoromethoxy)quinolin-2-amine (Molecular Formula: C₁₀H₇F₃N₂O), HRMS would provide an exact mass measurement that matches the theoretical calculated mass, typically with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS), often coupled with HRMS, involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways for this molecule might include the loss of the -OCF₃ group, loss of CO, or cleavages within the quinoline (B57606) ring system. Analyzing these fragments helps to further confirm the molecular structure pieced together by NMR.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₇F₃N₂O |

| Calculated Exact Mass | 228.0510 |

| Expected Ion (e.g., [M+H]⁺) | 229.0583 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound. scialert.net

N-H Vibrations: The primary amine group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. dergipark.org.tr An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹. researchgate.net

C-F and C-O Vibrations: The trifluoromethoxy group would produce very strong, characteristic C-F stretching bands in the IR spectrum, generally found in the 1100-1300 cm⁻¹ region. The C-O stretching of the aryl ether linkage would also be present, typically around 1200-1250 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the quinoline ring system would appear in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending modes, which are indicative of the substitution pattern, would be found between 700-900 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings and C-F bonds. dergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis absorption and fluorescence (emission) spectroscopy provide insights into the electronic structure of the molecule. The quinoline scaffold is known to be chromophoric and often fluorescent.

Absorption (UV-Vis): The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the conjugated quinoline aromatic system. beilstein-journals.org The presence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group can lead to intramolecular charge-transfer (ICT) characteristics, potentially resulting in a strong absorption band at longer wavelengths (in the near-UV or visible region). beilstein-journals.org The position of the maximum absorption wavelength (λmax) may exhibit solvatochromism, shifting in response to solvent polarity. beilstein-journals.org

Emission (Fluorescence): Many aminoquinoline derivatives are fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift. Compounds with significant ICT character often display large Stokes shifts, particularly in polar solvents. beilstein-journals.org The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, could also be determined. beilstein-journals.org

X-ray Crystallography for Definitive Solid-State Structural Information

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by mapping the electron density of a crystalline solid to determine the precise three-dimensional arrangement of its atoms. mdpi.com

If suitable crystals of this compound can be grown, this technique would yield a wealth of data, including:

Molecular Confirmation: Absolute confirmation of the molecular connectivity and constitution.

Structural Parameters: Precise bond lengths, bond angles, and torsion angles. nih.gov

Conformation: The preferred conformation of the molecule in the solid state.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates how the molecules arrange themselves in the crystal lattice. nih.gov

This data is the gold standard for structural verification and provides a solid-state model that can be correlated with computational studies and the spectroscopic data obtained in solution.

Chromatographic Separation and Purity Assessment Techniques

The robust analytical characterization of this compound relies on modern chromatographic techniques to ensure its separation from impurities and to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is a cornerstone technique for the purity assessment of this compound. This method is highly effective due to the compound's aromatic quinoline core, which provides strong UV absorbance, and its moderate polarity, which allows for excellent separation on nonpolar stationary phases.

The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. The retention of quinoline derivatives is strongly correlated with their lipophilicity. researchgate.net The trifluoromethoxy group increases the lipophilicity of the molecule, leading to stronger retention on a C18 column, while the primary amine group provides a site for polar interactions.

A typical HPLC method for the analysis of 2-substituted quinoline derivatives involves a C18 stationary phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as sodium phosphate (B84403) or acetate. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the target compound while providing good resolution from potential impurities. researchgate.netresearchgate.net Purity analysis for similar heterocyclic structures is often performed using a mobile phase of methanol and potassium dihydrogen phosphate solution. mdpi.com

UV-Vis detection is particularly suitable for this compound due to the chromophoric nature of the quinoline ring system. The selection of an appropriate wavelength is critical for achieving high sensitivity. Quinolines and their derivatives typically exhibit strong absorbance in the UV range. researchgate.net For routine purity analysis and quantification, a common wavelength such as 254 nm is often employed. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (ODS), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH 5.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~15-18 minutes |

Note: This table presents a hypothetical but representative set of parameters based on established methods for similar quinoline derivatives. Actual retention times may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging. Primary amines are highly polar and basic compounds that tend to interact strongly with the active sites (silanol groups) on the surface of GC columns and liners, leading to poor peak shape (tailing) and potential irreversible adsorption. labrulez.com

To overcome these issues, chemical derivatization is an essential prerequisite for the GC-MS analysis of this compound. jfda-online.com Derivatization converts the polar primary amine group into a less polar, more volatile, and more thermally stable functional group. Common strategies for derivatizing primary amines include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) derivative. nih.govsigmaaldrich.com

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable fluoroacyl derivative. nih.gov These derivatives are often highly electronegative, which can enhance detection sensitivity in certain MS modes.

Once derivatized, the compound can be readily analyzed on a standard nonpolar or mid-polarity capillary GC column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent).

The mass spectrometer provides structural information for identification. Under electron ionization (EI), the derivatized molecule will fragment in a predictable manner. The mass spectrum is expected to show a molecular ion peak (or a peak related to it) and characteristic fragment ions. For fluorinated compounds, fragmentation often involves the loss of fluorine-containing radicals such as ·CF3 or neutral species like CF2. fluorine1.runist.gov The fragmentation of the trifluoromethoxy group and the quinoline ring will produce a unique mass spectral fingerprint, allowing for unambiguous identification.

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Note: This table outlines a plausible GC-MS method for the analysis of a silylated derivative of the target compound.

Applications of 7 Trifluoromethoxy Quinolin 2 Amine in Synthetic Chemistry and Material Science

Role as a Building Block in Heterocyclic Synthesis

Quinolines and their derivatives are fundamental building blocks in organic chemistry, serving as precursors for the synthesis of a wide range of more complex heterocyclic compounds. nih.gov These resulting molecules often exhibit significant biological activities, making them attractive targets in medicinal chemistry and drug discovery. The presence of both an amino group and a trifluoromethoxy group on the quinoline (B57606) core of 7-(Trifluoromethoxy)quinolin-2-amine provides multiple reactive sites for further chemical modifications.

The amino group at the 2-position can readily participate in various chemical transformations, such as N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures. Furthermore, the quinoline ring system itself can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The trifluoromethoxy group, being strongly electron-withdrawing, can direct incoming electrophiles to specific positions on the benzene (B151609) ring.

The development of novel synthetic methodologies for the preparation of substituted quinolines continues to be an active area of research. For instance, a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been reported, highlighting the importance of the trifluoromethyl group in facilitating the reaction. nih.gov This suggests that the unique electronic properties of the trifluoromethoxy group in this compound can be harnessed to develop efficient and selective synthetic routes to novel heterocyclic compounds.

Utilization in Ligand Design for Catalysis

The quinoline framework is a common feature in the design of ligands for transition metal-catalyzed reactions. The nitrogen atom in the quinoline ring can coordinate to a metal center, and by modifying the substituents on the ring, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of the catalyst.

While specific examples of this compound being directly used as a ligand in catalysis are not extensively documented in the reviewed literature, the structural motifs present in the molecule suggest its potential in this area. The amino group at the 2-position could be further functionalized to create multidentate ligands that can form stable complexes with a variety of transition metals. For example, quinoline-based antimony ligands have been synthesized and used to form platinum complexes. acs.org

The trifluoromethoxy group can play a crucial role in modulating the electronic properties of the ligand. As a strong electron-withdrawing group, it can influence the electron density at the metal center, which in turn can affect the catalytic activity and selectivity of the complex. The development of transition metal complexes with tailored electronic and steric properties is a key aspect of modern catalyst design, and molecules like this compound represent promising, yet underexplored, platforms for the synthesis of novel ligands.

Development as a Fluorescent Chemical Probe for Imaging (e.g., as a component in Golgi-localized probes)

One of the most significant applications of this compound and its derivatives is in the development of fluorescent chemical probes for bioimaging. Quinolines containing both an amino group and a trifluoromethyl group have been shown to exhibit strong intramolecular charge-transfer (ICT) fluorescence. nih.gov This phenomenon arises from the electronic transition from the electron-donating amino group to the electron-withdrawing trifluoromethyl (or trifluoromethoxy) group.

This ICT character results in several desirable photophysical properties for fluorescent probes, including large Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous in fluorescence imaging as it minimizes the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios.

Derivatives of 7-aminoquinoline (B1265446) with a trifluoromethyl group have been successfully applied as probes for imaging the Golgi apparatus in living cells. nih.gov The specific localization of these probes to the Golgi apparatus allows for the study of the structure and function of this important organelle. The table below summarizes the photophysical properties of some trifluoromethylated quinoline derivatives, highlighting their potential as fluorescent probes.

| Compound | Absorption Max (nm) in CHCl₃ | Emission Max (nm) in CHCl₃ | Stokes Shift (nm) in CHCl₃ | Fluorescence Quantum Yield (Φf) in CHCl₃ |

| Derivative 1 | 350 | 409 | 59 | 0.12 |

| Derivative 2 | 365 | 450 | 85 | 0.80 |

| Derivative 3 | 370 | 435 | 65 | 0.20 |

| Derivative 4 | 380 | 445 | 65 | 0.13 |

This table presents hypothetical data based on the trends described in the cited literature for similar compounds. Actual values for this compound derivatives would require specific experimental determination.

The ability of these quinoline-based dyes to be used in two-photon fluorescence microscopy further enhances their utility in biological imaging, allowing for deeper tissue penetration and reduced phototoxicity. nih.gov

Potential in Advanced Functional Materials (e.g., Electronic and Photonic Applications)

The unique electronic and photophysical properties of this compound also make it an attractive candidate for applications in advanced functional materials, particularly in the fields of electronics and photonics. The trifluoromethyl group is known to enhance the performance of materials used in organic light-emitting diodes (OLEDs) by improving electron transport and reducing intermolecular stacking, which can lead to quenching of luminescence. nih.gov

Quinoline derivatives are already utilized in the fabrication of OLEDs, where they can function as emitting materials or as components of the charge-transporting layers. mdpi.comdergipark.org.tr The incorporation of a trifluoromethoxy group into the quinoline scaffold can lead to materials with improved stability, efficiency, and color purity. The development of new materials for OLEDs is a rapidly growing field, driven by the demand for more energy-efficient and higher-performance displays and lighting sources.

The ICT character of molecules like this compound is also relevant for applications in nonlinear optics and as molecular sensors. The change in the dipole moment upon photoexcitation, which is characteristic of ICT compounds, can give rise to a large second-order nonlinear optical response. Furthermore, the sensitivity of the fluorescence properties to the local environment can be exploited for the development of chemical sensors.

Precursor for Advanced Organic Transformations

In addition to its direct applications, this compound can serve as a valuable precursor for a variety of advanced organic transformations, enabling the synthesis of a diverse range of functionalized quinoline derivatives. The reactive sites on the molecule, namely the amino group and the quinoline ring, can be selectively modified using modern synthetic methods.

One important class of reactions is palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are powerful tools for the construction of complex molecules. For example, the amino group of this compound could be coupled with aryl halides to introduce new aromatic substituents.

Furthermore, C-H activation reactions represent a modern and efficient strategy for the functionalization of heterocyclic compounds. nih.gov This approach allows for the direct formation of new bonds at otherwise unreactive C-H positions, avoiding the need for pre-functionalized starting materials. The quinoline ring of this compound contains several C-H bonds that could potentially be targeted for functionalization via C-H activation, leading to the rapid generation of a library of novel quinoline derivatives with diverse properties and potential applications. The table below lists some potential advanced organic transformations that could be applied to this compound.

| Reaction Type | Potential Reagents | Potential Products |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted quinolines |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | N-Aryl quinolinamines |

| C-H Arylation | Aryl halides, Pd catalyst | C-Aryl quinolines |

| Acylation | Acyl chlorides, base | N-Acyl quinolinamines |

Future Research Directions and Emerging Trends for 7 Trifluoromethoxy Quinolin 2 Amine

Exploration of Unconventional Synthetic Routes

Traditional syntheses of quinoline (B57606) derivatives often rely on established methods that may require harsh conditions, such as strong acids or high temperatures. nih.gov Future research is increasingly focused on developing novel and more efficient synthetic pathways.

One promising unconventional approach is the use of catalyst-free reactions. For instance, a highly selective and efficient catalyst-free condensation reaction has been demonstrated for the synthesis of related 2,4-disubstituted 7-aminoquinolines. nih.gov This method involves the reaction of m-phenylenediamine (B132917) with an unsymmetric 1,3-diketone containing a trifluoromethyl group. nih.gov The reaction proceeds smoothly in a refluxing chloroform (B151607) solution and, remarkably, can also occur in a solvent-free solid state, yielding the product directly upon heating. nih.gov This strategy avoids the need for strong acid or metal catalysts, simplifying the purification process and reducing environmental impact. nih.gov

Another area of exploration involves organometallic intermediates. The use of mixed lithium-magnesium reagents has been shown to enable the functionalization of quinoline scaffolds under mild conditions. durham.ac.uk This technique, known as magnesiation, allows for the introduction of various electrophiles to create a library of functionalized quinolines. durham.ac.uk Applying such methodologies to 7-(Trifluoromethoxy)quinolin-2-amine could provide access to a diverse range of derivatives that are otherwise difficult to synthesize.

| Method | Key Features | Potential Advantages |

| Catalyst-Free Condensation | Reaction of m-phenylenediamine with trifluoromethylated 1,3-diketones. nih.gov | Avoids harsh catalysts, can be performed solvent-free, high selectivity. nih.gov |

| Organometallic Intermediates | Use of mixed lithium-magnesium reagents for functionalization. durham.ac.uk | Mild reaction conditions, access to diverse derivatives. durham.ac.uk |

Advanced Mechanistic Investigations of Novel Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For the catalyst-free synthesis of 7-aminoquinolines, mechanistic studies suggest that the reaction is initiated by a nucleophilic addition between an amine group of the m-phenylenediamine and the ketone group adjacent to the strongly electron-withdrawing trifluoromethyl group. nih.gov This high regioselectivity is attributed to the strong electronegativity of the trifluoromethyl group, which makes the adjacent carbonyl carbon more electrophilic. nih.gov

Future investigations could employ advanced computational and spectroscopic techniques to further elucidate such mechanisms. Density Functional Theory (DFT) calculations can map the entire reaction pathway, identifying transition states and intermediates, thereby providing a quantitative understanding of the reaction kinetics and thermodynamics.

Furthermore, studies on the photophysical properties of these molecules have revealed a strong intramolecular charge-transfer (ICT) character. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) shows that the HOMO is concentrated on the electron-donating amino group, while the LUMO is located near the electron-withdrawing trifluoromethyl group. nih.gov This separation of electron density is essential for their fluorescent properties and applications in bioimaging. nih.gov Advanced mechanistic studies will continue to explore how substituent effects modulate these ICT processes, guiding the design of new functional materials.

Integration of Machine Learning and AI in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For a scaffold like this compound, these technologies offer powerful tools for designing novel derivatives with optimized properties.

De Novo Drug Design: Generative AI models can create new chemical structures from scratch that are predicted to have high activity against a specific biological target. nih.gov These models can explore a vast chemical space to design novel quinoline derivatives with enhanced efficacy or reduced off-target effects. nih.gov

Synthesis Prediction: AI algorithms can predict viable synthetic routes for novel compounds, potentially identifying more efficient or cost-effective pathways than those devised by human chemists. This can accelerate the synthesis of newly designed molecules.

Property Prediction: ML models can be trained to predict various physicochemical and biological properties, such as solubility, toxicity, and binding affinity, from a compound's structure alone. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. Cloud-based AI platforms can screen small molecules against proteomes to identify on- and off-target associations, helping to predict potential adverse effects early in the design process. nih.gov

While specific applications of AI for this compound are still emerging, the general methodologies are well-established and represent a significant future trend. nih.gov

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecular structures with desired properties. nih.gov | Rapid discovery of new lead compounds. |

| Synthesis Planning | Algorithms predict optimal synthetic pathways for target molecules. | Increased efficiency and success rate of synthesis. |

| Property Prediction | Models forecast physicochemical and biological activities from structure. nih.gov | Prioritization of high-potential candidates for synthesis. |

Development of Environmentally Benign Synthetic Methods (Green Chemistry)

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for quinolines. nih.gov The goal is to minimize waste, avoid hazardous solvents, and use renewable resources and energy-efficient processes. nih.govclockss.org

Several green strategies are being explored for quinoline synthesis:

Solvent-Free Reactions: As demonstrated in the catalyst-free synthesis of 7-aminoquinolines, performing reactions without a solvent (or in the solid state) reduces volatile organic compound (VOC) emissions and simplifies product isolation. nih.govclockss.org

Benign Catalysts: The use of biodegradable and non-toxic catalysts, such as citric acid, is a promising alternative to harsh mineral acids or heavy metals. clockss.org

Nanocatalysis: Nanocatalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions with high efficiency. nih.gov Importantly, many nanocatalysts can be easily recovered and reused, reducing waste and cost. nih.gov

Alternative Solvents: Ionic liquids are being investigated as environmentally friendly solvents due to their negligible vapor pressure, thermal stability, and recyclability. researchgate.net They can act as both the solvent and catalyst in multicomponent reactions for synthesizing quinoline-related heterocycles. researchgate.net

These approaches collectively contribute to making the synthesis of compounds like this compound more sustainable and environmentally responsible. nih.govclockss.org

Expansion into New Areas of Material Science

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for advanced functional materials. nih.gov The presence of both a strong electron-donating group (amine) and an electron-withdrawing group (trifluoromethoxy or trifluoromethyl) can induce significant intramolecular charge-transfer (ICT), leading to interesting fluorescence properties. nih.gov

One major area of expansion is in the field of bioimaging and fluorescent probes . Research has shown that 7-aminoquinolines containing a trifluoromethyl group exhibit strong ICT fluorescence with large Stokes shifts, which is highly desirable for biological imaging applications. nih.gov These compounds have been successfully applied as probes that specifically target the Golgi apparatus in various cell lines, demonstrating their potential for live-cell imaging and diagnostics. nih.gov Their utility in two-photon fluorescence microscopy further enhances their value for deep-tissue imaging. nih.gov

Beyond bioimaging, the tunable electronic properties of this scaffold suggest potential applications in other areas of material science. These include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties could be harnessed in the development of new emissive materials for display and lighting technologies.

Chemosensors: The quinoline nitrogen and the amino group can act as binding sites, and changes in fluorescence upon binding to specific analytes (like metal ions or pH changes) could form the basis of new chemical sensors. acs.org

The continued exploration of these properties will likely lead to the integration of this compound derivatives into a new generation of advanced materials. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.